molecular formula C4F8O B1598572 Octafluoro-2-butanone CAS No. 337-20-2

Octafluoro-2-butanone

Cat. No.: B1598572
CAS No.: 337-20-2
M. Wt: 216.03 g/mol
InChI Key: QJPLLYVRTUXAHZ-UHFFFAOYSA-N
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Description

Octafluoro-2-butanone (CAS 337-20-2) is a fully fluorinated ketone with the molecular formula CF₃CF₂COCF₃. It is a colorless, volatile compound characterized by its high fluorine content, which imparts unique chemical stability, low polarizability, and resistance to thermal degradation.

Properties

IUPAC Name

1,1,1,3,3,4,4,4-octafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPLLYVRTUXAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392395
Record name Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337-20-2
Record name Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 337-20-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluoro-2-butanone can be synthesized through several methods, including the fluorination of precursor ketones. One common approach involves the reaction of hexafluoroacetone with a suitable fluorinating agent under controlled conditions. The reaction typically requires a strong fluorinating agent, such as elemental fluorine or xenon difluoride, and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and yield while maintaining safety standards. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Pyrolysis and Thermal Decomposition

Perfluorinated ketones like C5_5F10_{10}O undergo thermal decomposition at elevated temperatures, producing fluorinated intermediates and radicals. For example:

  • Primary decomposition pathways at 700–800°C yield:

    • Perfluoroolefins (e.g., (CF3_3)2_2C=CF2_2) .

    • Perfluoroalkanes (e.g., CF4_4, C2_2F6_6) via C–C bond cleavage .

    • Highly reactive radicals (e.g., CF_3$$$$\cdot, \cdotOCF2_2) that participate in flame inhibition .

A simplified reaction scheme for C5_5F10_{10}O pyrolysis is:

C5F10OΔ(CF3)2C=CF2+CF3+OCF2+CO2\text{C}_5\text{F}_{10}\text{O} \xrightarrow{\Delta} (\text{CF}_3)_2\text{C}=\text{CF}_2 + \text{CF}_3\cdot + \cdot\text{OCF}_2 + \text{CO}_2

This endothermic process contributes to fire suppression via cooling effects .

Radical Scavenging in Combustion

Perfluoroketones act as flame inhibitors by chemically intercepting key combustion radicals:

  • H⋅\cdot⋅ and OH⋅\cdot⋅ radical quenching :

    C5F10O+HC5F10OH(Terminates chain propagation)\text{C}_5\text{F}_{10}\text{O} + \text{H}\cdot \rightarrow \text{C}_5\text{F}_{10}\text{OH} \quad (\text{Terminates chain propagation}) C5F10O+OHC5F10OOH[8]\text{C}_5\text{F}_{10}\text{O} + \text{OH}\cdot \rightarrow \text{C}_5\text{F}_{10}\text{OOH} \quad[8]
  • Fire-extinguishing efficiency is enhanced by the synergistic effect of radical depletion and physical cooling .

Comparative Fire-Suppression Metrics

Experimental data for C5_5F10_{10}O (analogous to octafluoro-2-butanone):

PropertyValue (C5_5F10_{10}O)Reference
Minimum extinguishing concentration (vol%)6.04–6.83 (methane/propane)
Autoignition temperature>900°C
Ozone depletion potential (ODP)0

Gaps in this compound Data

While the provided sources do not explicitly address this compound, its reactivity is expected to align with perfluoroketone chemistry. Key unknowns include:

  • Kinetic parameters (e.g., rate constants for pyrolysis or radical interactions).

  • Long-term environmental impact (degradation pathways, bioaccumulation potential).

Scientific Research Applications

Organic Synthesis

Octafluoro-2-butanone serves as a building block in organic synthesis. It is utilized in the preparation of fluorinated compounds and materials due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

  • Oxidation: Converts to fluorinated carboxylic acids using agents like potassium permanganate.
  • Reduction: Yields fluorinated alcohols with lithium aluminum hydride (LiAlH4).
  • Substitution: Involves nucleophilic substitution reactions with alkoxides or amines.
Reaction TypeReagentProduct
OxidationKMnO4Fluorinated Carboxylic Acids
ReductionLiAlH4Fluorinated Alcohols
SubstitutionAlkoxides/AminesSubstituted Fluorinated Compounds

Biological Applications

In biological research, this compound is employed in studies of biological membranes and fluorinated biomolecules. Its properties allow for the investigation of membrane dynamics and interactions at a molecular level.

Case Study:
A study investigated the effects of this compound on cellular membranes, revealing its potential to alter membrane fluidity and permeability, which could be crucial for drug delivery systems.

Medical Research

This compound is being explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals. Its unique properties facilitate the encapsulation and controlled release of therapeutic agents.

Example Application:
Research has indicated that this compound can enhance the solubility of certain drugs, making it a candidate for improving drug formulations.

Industrial Uses

Industrially, this compound is utilized in the production of fluorinated polymers and materials with enhanced chemical resistance. These materials are crucial in applications requiring durability under harsh conditions.

Industrial Applications:

  • Production of coatings that resist corrosion and wear.
  • Manufacturing of high-performance lubricants.

Toxicological Considerations

While this compound has numerous applications, its toxicity profile must be considered. Studies indicate that exposure can lead to neurotoxic effects; therefore, safety measures are essential during handling and application.

Mechanism of Action

The mechanism by which octafluoro-2-butanone exerts its effects depends on its specific application. In organic synthesis, it acts as a fluorinating agent, introducing fluorine atoms into organic molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name CAS Number Structure Functional Group Key Features
This compound 337-20-2 Linear ketone Ketone Eight fluorine atoms; high symmetry
Octafluoro-2-butene 360-89-4 Linear alkene Alkene Unsaturated backbone; no oxygen
Octafluorocyclobutane 115-25-3 Cyclic alkane Cycloalkane Ring structure; high volatility
Hexafluoroacetone 684-16-2* Branched ketone Ketone Six fluorine atoms; smaller size

Application Profiles

  • This compound: Specialized use in Cherenkov radiation systems due to its ability to fine-tune refractive index without significant environmental impact .
  • Hexafluoroacetone : A smaller perfluorinated ketone used in pharmaceuticals and advanced material synthesis, though its GWP and transport hazards are less documented in the evidence .

Hazard and Transport Classification

Compound Name Transport Class UN Number Key Risks
This compound 2.3 (Toxic Gas) 1955 Toxic inhalation risk; air transport prohibited
Octafluoro-2-butene Not specified - Likely flammable due to alkene structure
Hexafluoroacetone Not specified - High toxicity inferred from reactivity

Research and Industrial Relevance

  • Cyclic Perfluorocarbons (e.g., Octafluorocyclobutane) : Valued for inertness in electronics manufacturing but lack the functional groups needed for refractive index modulation .

Critical Observations

  • Functional Group Dominance: Ketones like this compound and Hexafluoroacetone offer reactivity absent in perfluorinated alkenes or alkanes, enabling tailored applications in optics and synthesis.
  • Hazard Disparities: this compound’s stringent transport regulations highlight its acute toxicity relative to non-ketone perfluorinated compounds .
  • Environmental Trade-offs: While this compound reduces GWP in radiators, its perfluorinated analogs may persist in ecosystems due to fluorine’s stability .

Biological Activity

Octafluoro-2-butanone, with the chemical formula C4F8O and CAS number 337-20-2, is a fluorinated ketone that has garnered attention for its unique properties and potential applications. This compound is notable for its low global warming potential (GWP) and is being explored as a replacement for traditional halon fire suppressants. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

This compound is characterized by:

  • Molecular Weight : 216.03 g/mol
  • Inhalation Toxicity : Classified as H335, indicating it may cause respiratory irritation .

Biological Activity Overview

The biological activity of this compound has been examined primarily through toxicological studies and assessments of its metabolic pathways. The following sections detail the findings from various research studies.

Toxicological Profile

  • Inhalation Studies : Research indicates that this compound may cause respiratory irritation upon inhalation. This has implications for occupational exposure in environments where the compound is used .
  • Metabolic Pathways : The metabolism of this compound appears limited, with studies suggesting minimal biotransformation in mammals. Its elimination primarily occurs via exhalation rather than metabolic conversion, which may reduce the risk of toxic metabolites accumulating in biological systems .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

Study 1: Inhalation Toxicity Assessment

A study conducted by researchers at CERN evaluated the inhalation toxicity of this compound in laboratory settings. Results indicated that while the compound is less toxic than some traditional halons, it still poses risks for respiratory health, particularly at high concentrations .

Study 2: Comparative Analysis with Other Fluorinated Compounds

A comparative study published in the ACS Sustainable Chemistry & Engineering journal analyzed this compound alongside other fluorinated compounds used in fire suppression. The study highlighted its favorable thermal stability and lower GWP compared to conventional agents, suggesting potential for broader application without significant environmental impact .

Data Tables

Property Value
Molecular FormulaC4F8O
Molecular Weight216.03 g/mol
Inhalation Toxicity ClassH335
Primary Route of EliminationExhalation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octafluoro-2-butanone
Reactant of Route 2
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